2-(Cyclopropylmethoxy)-6-methylaniline
Description
2-(Cyclopropylmethoxy)-6-methylaniline (CAS: 1558582-05-0) is an aromatic amine featuring a cyclopropylmethoxy substituent at the 2-position and a methyl group at the 6-position of the aniline ring. This compound has been utilized in synthetic organic chemistry, particularly as a precursor or intermediate in the preparation of complex heterocyclic systems or bioactive molecules .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOSPQXPFQPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-methylaniline typically involves the reaction of 2-methylphenol with cyclopropylmethyl bromide in the presence of a base to form 2-cyclopropylmethoxy-6-methylphenol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-methylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly RNA polymerase I transcription.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-methylaniline involves its selective inhibition of RNA polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA, leading to the suppression of ribosome biogenesis and cell proliferation. The compound targets specific molecular pathways involved in these processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
3-Cyclopropylmethoxy-Benzamide Derivatives (e.g., Roflumilast)
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the cyclopropylmethoxy group but incorporates it into a benzamide scaffold. Key differences include:
- Biological Activity : Roflumilast is a potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils), with the cyclopropylmethoxy group contributing to selectivity and potency. In contrast, 2-(Cyclopropylmethoxy)-6-methylaniline lacks documented PDE4 inhibitory activity, likely due to the absence of the pyridyl-dichloro and difluoromethoxy pharmacophores critical for target binding .
- Electronic Effects : The electron-donating cyclopropylmethoxy group in roflumilast enhances resonance stabilization of the benzamide moiety, whereas in this compound, the same group may influence the amine’s basicity and nucleophilicity .
Chloromethyl Analogues (e.g., 2-(Chloromethyl)-6-methylaniline Hydrochloride)
This compound (CAS: 88301-77-3) replaces the cyclopropylmethoxy group with a chloromethyl substituent:
Betaxolol Hydrochloride
Betaxolol, a β₁-selective adrenergic blocker, contains a cyclopropylmethoxyethylphenoxy group. Structural comparisons include:
- Lipophilicity : The extended ether chain in betaxolol increases lipophilicity, enhancing blood-brain barrier penetration. The shorter cyclopropylmethoxy group in this compound likely reduces lipophilicity, limiting membrane permeability .
- Biological Targets : Betaxolol’s activity relies on β-adrenergic receptor interactions, whereas this compound’s primary role is synthetic rather than therapeutic .
Table 1: Comparative Physicochemical Properties
Biological Activity
2-(Cyclopropylmethoxy)-6-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1154384-48-1
The compound features a cyclopropylmethoxy group attached to a methylaniline structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may share this capability.
- Mechanism of Action: The antimicrobial activity is likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Analogous compounds have demonstrated antiproliferative effects, which could be attributed to their interference with cellular mechanisms such as microtubule dynamics and apoptosis induction.
- Case Study: A study investigating related anilines found that modifications at the ortho position significantly influenced cytotoxicity against cancer cell lines . This suggests that structural variations in compounds like this compound could enhance or diminish their anticancer efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that:
- Substituents at the ortho and para positions can significantly affect the compound's potency against specific targets.
- Cyclopropyl Group Influence: The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Methoxyestradiol | Anticancer | Disruption of microtubules |
| 3-(Cyclopropylmethoxy)-4-methylaniline | Antimicrobial | Membrane disruption |
| 6-Iodo-2-(trifluoromethyl)quinolin-4-one | Antimicrobial, anticancer | Enzyme inhibition, membrane interaction |
Research Findings
- Antiproliferative Effects: Studies reveal that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For example, modifications in the methoxy group led to enhanced cytotoxicity against leukemia cells .
- Enzyme Inhibition Studies: Preliminary data suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways critical for tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Cyclopropylmethoxy)-6-methylaniline, and how can intermediates be validated?
- Methodology : Begin with diazotization of a substituted aniline precursor (e.g., 2-amino-6-methylphenol) using NaNO₂ and HCl under controlled temperatures (0–5°C), followed by nucleophilic substitution with cyclopropylmethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation via ¹H/¹³C NMR and LC-MS to confirm intermediates and final product .
- Key considerations : Monitor reaction pH to avoid side products like diazo coupling derivatives. Compare melting points and spectral data with literature for validation.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards.
- Structure : ¹H NMR (DMSO-d₆, 400 MHz) for aromatic protons (δ 6.5–7.2 ppm) and cyclopropylmethoxy group (δ 3.8–4.2 ppm). FT-IR to confirm ether (C-O-C) stretches (~1250 cm⁻¹) .
Q. How should stability studies be designed under varying storage conditions?
- Methodology :
- Thermal stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via TLC and HPLC for decomposition products.
- Photostability : Expose to UV light (320–400 nm) and analyze for cyclopropane ring-opening or oxidation byproducts (e.g., quinone formation) .
- Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability.
Advanced Research Questions
Q. How can contradictory bioactivity data in PDE4 inhibition assays be resolved?
- Context : Cyclopropylmethoxy derivatives (e.g., CHF6001) show varied potency in PDE4 inhibition depending on cell type (e.g., PBMCs vs. RAW264.7 cells) .
- Methodology :
- Comparative assays : Test the compound in parallel with roflumilast or cilomilast using human PBMCs (IL-6/TNF-α ELISA) and murine macrophages (cAMP ELISA).
- Dose-response curves : Calculate IC₅₀ values under standardized conditions (e.g., 1–100 nM range, 24-hour incubation) to identify cell-specific sensitivity .
- Data interpretation : Use ANOVA with post-hoc tests to assess significance of differences between cell models.
Q. What molecular mechanisms underlie its potential as an IκB kinase inhibitor?
- Evidence : Analogous compounds (e.g., ACHP) suppress NF-κB pathway by inhibiting IκB kinase, reducing PLOD gene expression in fibroblasts .
- Methodology :
- Kinase assays : Use recombinant IKKβ in vitro with ATP-competitive ELISA to measure inhibition.
- Gene silencing : Transfect HEK293 cells with siRNA targeting PLOD1/2/3 and quantify collagen cross-linking via hydroxyproline assays.
Q. How can regioselectivity challenges in cyclopropylmethoxy substitution be addressed?
- Challenge : Competing substitution at ortho vs. para positions during synthesis.
- Methodology :
- Directed metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the aromatic ring selectively at the 2-position before introducing cyclopropylmethoxy groups .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict activation energies for substitution pathways. Compare with experimental yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
